(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-14-12-25(13-15(2)30-14)32(27,28)18-8-5-16(6-9-18)21(26)23-22-24(3)19-10-7-17(29-4)11-20(19)31-22/h5-11,14-15H,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLIFCKOZNJCPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Morpholine Ring: This can be achieved through the reaction of 2,6-dimethylmorpholine with appropriate reagents under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides or sulfonic acids.
Formation of the Benzamide Moiety: This involves the reaction of aniline derivatives with carboxylic acid derivatives or their activated forms.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
The compound (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic molecule that has garnered attention for its potential applications across various scientific fields. This article explores its applications in scientific research, particularly in chemistry and biology, and provides insights into its mechanisms of action, biological activity, and relevant case studies.
Structural Features
The compound features a benzamide core with a sulfonyl group and a morpholino substituent. The presence of the methoxy and methyl groups on the benzo[d]thiazole ring enhances its chemical reactivity and biological interaction potential.
Chemistry
The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical modifications, making it suitable for:
- Synthesis of Complex Molecules : It can be used to create derivatives with specific properties for further research.
- Reaction Mechanism Studies : The compound's interactions can help elucidate reaction pathways in organic chemistry.
Biology
In biological research, the compound has shown promise due to its potential as a phosphodiesterase (PDE) inhibitor. PDEs are critical enzymes that regulate cellular signaling pathways by hydrolyzing cyclic nucleotides. The inhibition of these enzymes can lead to increased levels of cyclic AMP (cAMP), influencing various physiological processes.
Pharmacological Research
Recent studies have indicated that similar compounds exhibit significant inhibitory effects on PDE4 isoforms, which are implicated in inflammatory diseases. For example:
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 0.94 | PDE4D |
| Compound B | 0.72 | PDE4B |
| Compound C | 1.5 | PDE4A |
These findings suggest that modifications to the compound's structure can lead to varying degrees of selectivity and potency against specific PDE isoforms.
Case Study 1: PDE Inhibition
A study focused on the inhibitory effects of related compounds demonstrated that modifications to the morpholino and sulfonyl groups could enhance potency against PDE4D, with IC50 values indicating effective inhibition at low concentrations. This highlights the compound's potential as a therapeutic agent for treating conditions like asthma and chronic obstructive pulmonary disease (COPD).
Case Study 2: Anticancer Activity
Research into sulfonamide derivatives has shown that compounds structurally similar to this benzamide exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth. These studies emphasize the importance of structural diversity in developing effective cancer therapeutics.
Mechanism of Action
The mechanism of action of (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
The compound’s structural and functional analogues can be categorized based on core heterocyclic systems, sulfonamide/sulfonyl groups, and benzamide backbones. Below is a detailed comparison with key derivatives reported in the literature:
Structural Analogues from the International Journal of Molecular Sciences (2014)
describes triazole-thiones (e.g., compounds [7–9]) and S-alkylated 1,2,4-triazoles (e.g., [10–15]) synthesized via hydrazinecarbothioamide intermediates. Key comparisons include:
Key Differences :
- The 2,6-dimethylmorpholino sulfonyl group offers superior solubility compared to halogenated phenylsulfonyl groups in [7–15], which may improve pharmacokinetics .
Functional Analogues from Journal of Pharmaceutical Research International (2021)
highlights (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamides, which share a benzamide backbone but differ in substituents:
Key Differences :
- The target compound’s morpholino sulfonyl group may reduce metabolic degradation compared to the simpler phenyl group in derivatives .
Biological Activity
The compound (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, also known by its IUPAC name, is a novel benzamide derivative with potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on various biological systems.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 475.58 g/mol. The compound features a morpholino sulfonyl group and a methoxy-substituted benzothiazole moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O5S2 |
| Molecular Weight | 475.58 g/mol |
| Purity | Typically 95% |
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The specific synthetic pathway can influence the yield and purity of the final product.
Antiproliferative Effects
Research indicates that the compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives with similar structural motifs can inhibit cell proliferation in breast cancer (MCF-7) and colon cancer (HCT 116) cell lines with IC50 values in the low micromolar range (approximately 1.2–5.3 µM) .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Antioxidant Activity
The compound's structure suggests potential antioxidant properties due to the presence of methoxy groups, which can stabilize free radicals. In vitro assays demonstrated that related compounds show improved antioxidative activity compared to standard antioxidants like BHT .
Antibacterial Activity
Preliminary studies indicate that similar benzamide derivatives possess antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 µM . The presence of hydroxyl and methoxy groups is believed to enhance this activity.
The mechanisms underlying the biological activities of this compound are likely multifactorial:
- Inhibition of Cell Cycle Progression : Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells.
- Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in tumor cells.
- Antioxidant Mechanisms : By scavenging reactive oxygen species (ROS), these compounds may prevent oxidative stress-related damage in cells.
Case Studies
A recent study focused on synthesizing various benzamide derivatives and evaluating their biological activities. The study found that certain substituents significantly influenced the antiproliferative effects against specific cancer cell lines, indicating a structure-activity relationship that could be leveraged in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
